O-(5-Fluoro-2-methoxybenzyl)hydroxylamine
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Overview
Description
O-(5-Fluoro-2-methoxybenzyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It serves as an electrophilic aminating agent in transition metal-catalyzed reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of O-(5-Fluoro-2-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can form covalent bonds with nucleophilic sites on target molecules, facilitating the formation of carbon-nitrogen bonds. This reactivity is exploited in various catalytic processes, including transition metal-catalyzed amination reactions .
Comparison with Similar Compounds
- O-(5-Fluoro-2-methylbenzyl)hydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness: O-(5-Fluoro-2-methoxybenzyl)hydroxylamine is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of substituents imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C8H10FNO2 |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
O-[(5-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI Key |
VSKIVZCSULLRAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CON |
Origin of Product |
United States |
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